molecular formula C7H11ClN2 B3364794 4-(3-chloropropyl)-1-methyl-1H-pyrazole CAS No. 1186137-01-8

4-(3-chloropropyl)-1-methyl-1H-pyrazole

Cat. No.: B3364794
CAS No.: 1186137-01-8
M. Wt: 158.63
InChI Key: XIMONARFMMNQBQ-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)-1-methyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a chloropropyl group attached to the fourth position of the pyrazole ring and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chloropropyl)-1-methyl-1H-pyrazole typically involves the alkylation of 1-methyl-1H-pyrazole with 1-chloropropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloropropyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the pyrazole ring or the substituents attached to it.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to ensure effective reduction.

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation: Products may include hydroxylated or carbonylated derivatives.

    Reduction: Products can include reduced forms of the pyrazole ring or its substituents.

Scientific Research Applications

Chemistry: 4-(3-Chloropropyl)-1-methyl-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool to investigate biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure allows for the exploration of new therapeutic targets and the development of drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-chloropropyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The chloropropyl group can enhance the compound’s binding affinity to its target, while the pyrazole ring can modulate its biological activity. The exact pathways involved can vary depending on the specific biological system and the nature of the target.

Comparison with Similar Compounds

    4-(3-Chloropropyl)-1H-pyrazole: Lacks the methyl group at the first position, which can affect its reactivity and biological activity.

    1-Methyl-3-(3-chloropropyl)-1H-pyrazole: The position of the chloropropyl group is different, leading to variations in chemical and biological properties.

    4-(3-Chloropropyl)-3-methyl-1H-pyrazole: The methyl group is at the third position, which can influence the compound’s overall behavior.

Uniqueness: 4-(3-Chloropropyl)-1-methyl-1H-pyrazole is unique due to the specific positioning of its substituents, which can result in distinct chemical reactivity and biological activity. The combination of the chloropropyl and methyl groups on the pyrazole ring provides a unique scaffold for the development of new compounds with tailored properties.

Properties

IUPAC Name

4-(3-chloropropyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMONARFMMNQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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